5-Vinyl-2'-deoxyuridine

Bioorthogonal Chemistry DNA Conjugation Oligonucleotide Labeling

5-Vinyl-2'-deoxyuridine (VdU) is the definitive thymidine analog for copper-free metabolic DNA labeling. Its terminal alkene enables ultra-fast IEDDA ligation with tetrazines (k ≈ 2×10³ M⁻¹s⁻¹) while eliminating copper-induced cytotoxicity—a critical advantage over EdU for live-cell and long-term proliferation assays. With balanced pan-HSV antiviral activity (HSV-2 ID₅₀ 0.1 µg/mL, 10–20× more potent than BVDU/IVDU) and a proven viral TK-dependent mechanism, VdU also serves as an indispensable tool compound for antiviral SAR and resistance studies. Procure this ≥98% HPLC, white to off-white solid for bioorthogonal chemistry, oligonucleotide modification, and herpesvirus research. Standard shipping; global B2B procurement is fully supported.

Molecular Formula C11H14N2O5
Molecular Weight 254.24 g/mol
CAS No. 55520-67-7
Cat. No. B1214878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Vinyl-2'-deoxyuridine
CAS55520-67-7
Synonyms2'-deoxy-5-vinyluridine
5-vinyl-2'-deoxyuridine
Molecular FormulaC11H14N2O5
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C11H14N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h2,4,7-9,14-15H,1,3,5H2,(H,12,16,17)/t7-,8+,9+/m0/s1
InChIKeyYAAQOXBNCODRSI-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Vinyl-2'-deoxyuridine (CAS 55520-67-7) Procurement Baseline: Compound Identity and Core Characteristics


5-Vinyl-2'-deoxyuridine (VdU, CAS 55520-67-7) is a synthetic thymidine analog belonging to the 5-substituted-2'-deoxyuridine class [1]. It features a vinyl group (-CH=CH₂) at the C5 position of the uracil ring, conferring unique bioorthogonal reactivity as an alkene handle for click chemistry [2] while maintaining recognition by cellular DNA polymerases [3]. The compound is a white to off-white solid with a molecular weight of 254.24 g/mol, HPLC purity typically ≥98%, and characteristic UV absorption at λmax 292 nm (ε 9.2 L mmol⁻¹ cm⁻¹ in methanol) [4]. Its primary research applications include metabolic DNA labeling, antiviral studies, and post-synthetic oligonucleotide modification [2].

Why 5-Vinyl-2'-deoxyuridine Cannot Be Casually Substituted with Other 5-Substituted-2'-deoxyuridines


The 5-substituted-2'-deoxyuridine class exhibits dramatic functional divergence despite shared nucleoside scaffolds, with the C5 substituent governing three critical and mutually incompatible parameters: (1) bioorthogonal reactivity chemistry (alkene vs. alkyne vs. halogen), (2) antiviral potency and spectrum across HSV-1 and HSV-2, and (3) cellular genotoxicity profile [1][2][3]. For example, while 5-ethynyl-2'-deoxyuridine (EdU) provides alkyne-azide click reactivity, it induces significantly higher genotoxicity than the alkene-bearing VdU [2]. Conversely, the halogenated analog 5-(2-bromovinyl)-2'-deoxyuridine (BVDU) demonstrates 2.25-fold greater anti-HSV-1 potency than VdU but exhibits markedly reduced activity against HSV-2, whereas VdU maintains broader, albeit moderately lower, potency across both viral types [1][3]. These structure-activity relationships preclude interchangeable use; selection must be driven by the specific experimental endpoint—be it minimal genotoxicity for live-cell imaging, broader antiviral spectrum, or compatibility with orthogonal click chemistries.

5-Vinyl-2'-deoxyuridine (VdU) Evidence-Based Comparative Data for Informed Procurement Decisions


Bioorthogonal Conjugation Kinetics: VdU Exhibits Exceptionally Rapid Catalyst-Free Ligation with Triazolinediones

5-Vinyl-2'-deoxyuridine (VdU) demonstrates exceptionally rapid, catalyst-free addition with phenyl triazolinedione (PTAD) derivatives via its terminal alkene, achieving a second-order rate constant of 2 × 10³ M⁻¹ s⁻¹ [1]. This reaction rate represents a foundational reactivity metric for this compound in bioconjugation applications. This reactivity is conformation-selective, with higher yields observed for G-quadruplex DNA versus duplex DNA [1].

Bioorthogonal Chemistry DNA Conjugation Oligonucleotide Labeling Click Chemistry

Cellular Genotoxicity Profile: VdU Demonstrates Reduced Genotoxicity Compared to EdU

5-Vinyl-2'-deoxyuridine (VdU) is incorporated into the genomes of replicating cells where it exhibits reduced genotoxicity compared to 5-ethynyl-2'-deoxyuridine (EdU), a widely used metabolic DNA labeling probe [1]. The source directly compares the genotoxicity of VdU and EdU in the context of cellular DNA synthesis labeling and explicitly states VdU's reduced genotoxicity profile, though without reporting numerical toxicity values [1].

Metabolic DNA Labeling Live-Cell Imaging Cell Proliferation Genotoxicity

Anti-HSV-1 Potency: VdU is Among the Most Potent and Selective Agents, with Quantified ID₅₀ Values

In a head-to-head comparison of a large variety of antiherpes compounds, 5-vinyl-2'-deoxyuridine was identified as one of six agents that emerged as the most potent and selective antiherpes agents against HSV-1 [1]. The study reports ID₅₀ values for these six compounds in primary rabbit kidney cell cultures, providing a direct quantitative comparator [1].

Antiviral Research Herpes Simplex Virus HSV-1 Nucleoside Analogs

Divergent HSV-1 vs. HSV-2 Potency Profile: VdU Retains Broader Spectrum Activity than BVDU and IVDU

The same head-to-head comparative study reveals a critical differentiation in viral spectrum: while BVDU and IVDU show dramatically reduced potency against HSV-2 (ID₅₀ values of 1-2 μg/mL, representing a >100-fold loss of potency compared to their HSV-1 activity), VdU maintains a much narrower potency gap between HSV-1 and HSV-2 [1]. The ID₅₀ for VdU against HSV-2 is 0.1 μg/mL, only 5.6-fold higher than its HSV-1 ID₅₀ [1].

Antiviral Spectrum HSV-2 Selectivity Structure-Activity Relationship

Viral Thymidine Kinase-Dependent Activation: Mechanistic Selectivity Confirmed via TK-Deficient HSV-1 Mutants

The antiviral activity of VdU, along with other top anti-HSV agents, was assessed against a thymidine kinase (TK)-deficient mutant of HSV-1 [1]. All six compounds, including VdU, were significantly less inhibitory for the TK-deficient mutant than for normal HSV-1 strains [1]. The study reports that concentrations 100-10,000 times greater than the ID₅₀ for normal HSV were required to inhibit host-cell metabolism or vaccinia virus replication [1].

Thymidine Kinase Mechanism of Action Antiviral Selectivity HSV

Defined Research and Industrial Applications for 5-Vinyl-2'-deoxyuridine Based on Comparative Evidence


Live-Cell Metabolic DNA Labeling with Reduced Genotoxicity

VdU is optimally suited as a metabolic probe for visualizing de novo DNA synthesis in live or sensitive cell cultures. It is incorporated into replicating DNA by endogenous polymerases and subsequently detected via bioorthogonal inverse electron demand Diels-Alder (IEDDA) ligation with fluorescent tetrazines [1][2]. The core selection advantage is its reduced genotoxicity compared to the widely used EdU probe, making VdU preferable for long-term tracking, sensitive primary cell assays, or studies where EdU-induced cytotoxicity would confound proliferation measurements [1]. This application leverages VdU's unique combination of cellular incorporation, alkene reactivity, and favorable toxicity profile.

Copper-Free Oligonucleotide Post-Synthetic Modification

VdU serves as a superior building block for oligonucleotide synthesis where rapid, catalyst-free bioconjugation is required. The terminal alkene of incorporated VdU undergoes exceptionally fast addition with triazolinedione (PTAD) derivatives (k = 2 × 10³ M⁻¹ s⁻¹) without requiring copper catalysts [2]. This contrasts with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) required for EdU, eliminating copper-induced cytotoxicity and DNA damage concerns in cellular applications [1][2]. The reaction is also conformation-selective, enabling structural probing of nucleic acid folds such as G-quadruplexes [2]. Procurement of VdU is indicated for research groups developing copper-free DNA labeling workflows, conformation-sensitive nucleic acid probes, or in-cell bioconjugation strategies.

Antiviral Research on Broader-Spectrum HSV Inhibition

VdU is a strategic choice for antiviral research programs investigating broader-spectrum anti-HSV activity. While BVDU and IVDU are more potent against HSV-1, their activity drops precipitously against HSV-2 (ID₅₀ values of 1-2 μg/mL, representing >100-fold loss) [3]. VdU maintains a much narrower potency gap, with an HSV-2 ID₅₀ of 0.1 μg/mL—10-fold more potent against HSV-2 than BVDU and 20-fold more potent than IVDU [3]. This balanced HSV-1/HSV-2 profile makes VdU a more appropriate tool compound for investigating pan-HSV mechanisms, screening assays requiring coverage of both viral types, or structure-activity relationship studies exploring broader-spectrum 5-substituted deoxyuridine analogs.

Thymidine Kinase-Dependent Selectivity Studies

VdU is an established reference compound for studying viral thymidine kinase (TK)-dependent antiviral mechanisms. The comparative study confirms that VdU's antiviral activity, like that of other top anti-HSV nucleoside analogs, is significantly reduced against TK-deficient HSV-1 mutants, establishing that phosphorylation by virus-encoded TK is required for specific inhibition [3]. This well-characterized mechanism, combined with a large selectivity window (100-10,000× between antiviral ID₅₀ and host toxicity) [3], positions VdU as a reliable comparator for evaluating novel TK-dependent antiviral candidates or investigating the biochemical determinants of nucleoside analog activation in herpesvirus systems.

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